1-(2,2-Diethoxyethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethyl)aziridine is an organic compound with the molecular formula C8H17NO2. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxyethylamine with an appropriate aziridination reagent. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxides and their ring-opened products.
Substitution: Various N-substituted aziridines.
Scientific Research Applications
1-(2,2-Diethoxyethyl)aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles, resulting in ring-opening and the formation of various products . The compound’s reactivity towards nucleophiles makes it a potent alkylating agent, capable of modifying DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a building block in the synthesis of pharmaceuticals and its potential as an anticancer agent.
N-Substituted Aziridines: These compounds are widely used in organic synthesis and have applications in medicinal chemistry.
Aziridine N-oxides: These derivatives are valuable intermediates in the synthesis of heterocyclic compounds.
Uniqueness
1-(2,2-Diethoxyethyl)aziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the 2,2-diethoxyethyl group enhances its solubility and stability, making it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)aziridine |
InChI |
InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
ISAGXIPWFDIPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.